molecular formula C17H13ClN2O2S2 B2916296 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 866136-51-8

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No.: B2916296
CAS No.: 866136-51-8
M. Wt: 376.87
InChI Key: CSLGRQKYQPMBDJ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone is a synthetic pyrimidine derivative designed for advanced chemical and pharmaceutical research. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and their utility in probing biochemical pathways. The structure of this compound, which features a phenylsulfonyl group and a (4-chlorophenyl)sulfanyl moiety attached to a pyrimidine core, suggests potential for diverse biological activity. Researchers can leverage this complex small molecule as a key intermediate or building block in the synthesis of more complex chemical libraries, or as a candidate for high-throughput screening in drug discovery initiatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact their supplier for specific availability, pricing, and detailed specifications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLGRQKYQPMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:

  • Formation of the Pyrimidinyl Core: : This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced via electrophilic aromatic substitution reactions.

  • Attachment of the Chlorophenyl Sulfanyl Group: : This step involves the reaction of the intermediate with a chlorophenyl sulfanyl compound under suitable conditions.

  • Introduction of the Methyl Sulfone Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfone group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can occur at different positions on the pyrimidinyl core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfone group, in particular, can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: can be compared with other similar compounds, such as:

  • 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

  • 4-[(4-Chlorophenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of sulfone and pyrimidinyl groups, which can impart distinct chemical and biological properties.

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, a compound with the molecular formula C17H13ClN2O2S2C_{17}H_{13}ClN_2O_2S_2 and a molecular weight of 376.88 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized series of compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing promising results as acetylcholinesterase inhibitors and urease inhibitors .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainActivity LevelIC50 (µM)
7lSalmonella typhiModerate2.14 ± 0.003
7mBacillus subtilisStrong0.63 ± 0.001
7nEscherichia coliWeakNot specified
7oStaphylococcus aureusModerate1.13 ± 0.003

Enzyme Inhibition

The compound also exhibits notable enzyme inhibition capabilities. In particular, it has been linked to strong inhibitory effects on urease, an enzyme crucial for the survival of certain pathogenic bacteria. The IC50 values for some related compounds were significantly lower than that of thiourea, a standard reference compound .

Table 2: Enzyme Inhibition Data

Compound IDEnzyme TargetIC50 (µM)
7lUrease2.14 ± 0.002
7mUrease0.63 ± 0.001
ReferenceThiourea21.25 ± 0.15

Binding Affinity Studies

Fluorescence measurements have been employed to assess the binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies are essential for understanding the pharmacokinetics and bioavailability of the compounds in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of pyrimidine and evaluated their antimicrobial efficacy against various strains, including resistant strains of bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity.
  • Urease Inhibition Research : Another study focused on the urease inhibition capabilities of similar compounds, highlighting their potential as therapeutic agents against infections caused by urease-producing bacteria.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone?

Methodological Answer: A stepwise approach is advised:

  • Sulfonation: Introduce the sulfone group via oxidation of the corresponding sulfide intermediate using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
  • Pyrimidine Core Formation: Use a palladium-catalyzed cross-coupling reaction to attach the 4-chlorophenylthio group to the pyrimidine ring, similar to methods in for methyl sulfone derivatives .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high purity (>98% by HPLC) .

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.
  • Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and sulfone group geometry, as demonstrated in pyrimidine derivatives in .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D NMR (COSY, HSQC) to distinguish phenyl and pyrimidine protons. The sulfone group deshields adjacent protons (δ ~7.8–8.2 ppm) .
    • IR Spectroscopy: Confirm sulfone S=O stretching vibrations at ~1300–1150 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the sulfone substituent on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare sulfone vs. sulfide analogs to quantify electron-withdrawing effects .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and stability .
  • Data Validation: Cross-reference computational results with experimental NMR chemical shifts and X-ray bond lengths.

Q. Example Table: DFT-Calculated Bond Lengths vs. Experimental (X-ray)

Bond TypeCalculated (Å)Experimental (Å)
S=O (sulfone)1.431.45
C-S (pyrimidine)1.781.76

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water) to rule out impurities >99% .
  • Assay Standardization:
    • Replicate assays under controlled conditions (pH, temperature).
    • Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding commercial sources like BenchChem) to identify trends.

Q. How does the sulfone group influence stability under varying environmental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under N₂ vs. O₂ atmospheres. Sulfones typically degrade at >250°C .
  • Photostability Testing: Expose samples to UV light (λ = 254 nm) and monitor degradation via LC-MS. Sulfone derivatives are generally more stable than sulfides due to reduced radical formation .

Example Stability Data:

ConditionDegradation (%)Major Byproduct
UV, 24 hrs<5%None detected
40°C, 75% RH, 7d12%Hydrolyzed sulfone

Q. What advanced techniques analyze reaction byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS: Identify trace byproducts (e.g., over-oxidized sulfones or dimeric species) with MRM (multiple reaction monitoring) .
  • Isolation via Prep-HPLC: Collect fractions of unexpected peaks for structural elucidation via NMR.

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled Solubility Studies:
    • Use standardized solvent systems (e.g., USP-grade DMSO, ethanol).
    • Measure saturation concentrations via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine derivatives) .
  • Consider Polymorphism: Screen for crystalline forms (Form I vs. II) using PXRD, as polymorphs can exhibit 10–100x solubility differences.

Q. What causes variability in catalytic activity during cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄, Pd(OAc)₂, and ligand-free conditions. shows ligand-free Pd catalysts improve yields for sulfone-containing pyrimidines .
  • Oxygen Sensitivity: Degassed solvents and Schlenk techniques may reduce Pd catalyst deactivation.

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